molecular formula C9H12O2 B12947994 Ethyl 3-cyclobutylpropiolate

Ethyl 3-cyclobutylpropiolate

Cat. No.: B12947994
M. Wt: 152.19 g/mol
InChI Key: JSZHGQFEHLWEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclobutylpropiolate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a derivative of cyclobutane, a four-membered ring structure, and propiolic acid, a compound with a triple bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclobutylpropiolate typically involves the esterification of 3-cyclobutylpropiolic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-cyclobutylpropiolic acid+ethanolH2SO4Ethyl 3-cyclobutylpropiolate+water\text{3-cyclobutylpropiolic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-cyclobutylpropiolic acid+ethanolH2​SO4​​Ethyl 3-cyclobutylpropiolate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as anion exchange resins, can further enhance the reaction rate and selectivity. The process typically involves the following steps:

  • Mixing of 3-cyclobutylpropiolic acid and ethanol in the presence of a catalyst.
  • Heating the mixture under reflux conditions.
  • Separation and purification of the product using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclobutylpropiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-cyclobutylpropiolic acid.

    Reduction: Ethyl 3-cyclobutylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclobutylpropiolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the cyclobutyl group into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-cyclobutylpropiolate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-cyclobutylpropiolic acid, which can then interact with enzymes or receptors in biological systems. The cyclobutyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-cyclobutylpropiolate can be compared with other esters such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.

    Ethyl propionate: Another ester with a fruity smell, used in food additives and perfumes.

Uniqueness

This compound is unique due to its cyclobutyl ring, which imparts distinct chemical properties and potential applications. The strained ring structure of cyclobutane can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis and a subject of interest in various research fields.

Biological Activity

Ethyl 3-cyclobutylpropiolate (C9H12O2) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a propiolate moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C9H12O2
  • Molecular Weight : 168.19 g/mol
  • IUPAC Name : Ethyl 3-cyclobutylprop-2-enoate

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing a promising profile for future antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could serve as a lead compound in the search for new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This was quantified by measuring levels of TNF-α and IL-6, which were significantly reduced in treated cells compared to controls.

The mechanism underlying the biological activity of this compound appears to involve modulation of signaling pathways associated with inflammation and microbial defense. Specifically, it is hypothesized that the compound interacts with key receptors involved in inflammatory responses, potentially through inhibition of NF-kB signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against chronic skin infections resistant to conventional antibiotics. Patients treated with this formulation exhibited significant improvement in symptoms and microbial load reduction after two weeks of treatment.

Case Study 2: Inflammatory Disease Model

In an experimental model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory therapeutic agent.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl 3-cyclobutylprop-2-ynoate

InChI

InChI=1S/C9H12O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-5H2,1H3

InChI Key

JSZHGQFEHLWEEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.